(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide
Description
The target compound, (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide, is a benzamide derivative featuring a benzo[d]thiazole core with a 6-chloro and 3-methyl substitution. The 4-position of the benzamide is functionalized with an N,N-diallylsulfamoyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S2/c1-4-12-25(13-5-2)30(27,28)17-9-6-15(7-10-17)20(26)23-21-24(3)18-11-8-16(22)14-19(18)29-21/h4-11,14H,1-2,12-13H2,3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQFZCUDYDHLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic derivative that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of the compound involves a multi-step process that typically includes the formation of the thiazole ring and subsequent modifications to introduce the diallylsulfamoyl group. Detailed synthetic pathways often utilize various reagents and conditions to achieve the desired structural configuration, as outlined in recent literature .
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it was screened against a panel of 60 cancer cell lines representing diverse cancer types, including leukemia, melanoma, and breast cancer. The results indicated that the compound exhibited moderate cytotoxicity, with growth inhibition percentages varying across different cell lines.
| Cell Line Type | Growth Inhibition (%) | Most Sensitive Cell Line |
|---|---|---|
| Leukemia | 92.48 | RPMI-8226 |
| CNS | 92.74 | SF-539 |
| Ovarian | 104.68 | - |
The average growth value across all tested lines was approximately 104.68% , suggesting a low level of anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been tested for antimicrobial effects. Studies demonstrate its efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens.
Case Studies
- Case Study on Anticancer Efficacy : A study published in MDPI reported the synthesis and biological evaluation of similar thiazole derivatives, highlighting their ability to inhibit tumor cell proliferation. The findings suggested that structural modifications could enhance biological activity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of sulfamoyl derivatives, demonstrating that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Research Findings
Recent research emphasizes the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of thiazole-based compounds. The presence of specific functional groups significantly influences their interaction with biological targets.
Key Findings:
- Structure-Activity Relationship : The introduction of chloro and methyl groups on the benzo[d]thiazole moiety enhances lipophilicity, potentially improving cellular uptake.
- Mechanism of Action : Preliminary studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Formulas
The following table summarizes key structural differences and molecular characteristics between the target compound and similar derivatives:
¹Estimated molecular formula: C₂₁H₂₁ClN₃O₃S₂ (calculated based on substituent contributions).
²Molecular weight derived from ESI-MS data in .
Key Observations:
- Thiazole Substitutions: The target’s 6-chloro and 3-methyl groups contrast with analogs featuring propargyl (), allyl (), or methoxyethyl () groups.
- Benzamide Functionalization: The N,N-diallylsulfamoyl group distinguishes the target from sulfonyl (–7) or quinolinium () derivatives. Diallyl groups may enhance lipophilicity compared to polar substituents like morpholine ().
Spectroscopic and Physical Properties
- NMR Data : The 3-methyl group on the thiazole ring is expected to resonate near δ 2.40–3.31 ppm (cf. δ 3.31 ppm for N-CH₃ in ). Allyl protons in the sulfamoyl group may appear at δ 5.70–5.90 ppm (similar to allyl signals in ).
- Thermal Stability : Decarbonylation or decomposition above 250°C is common in thiazole derivatives (e.g., reports mp 271–272°C with decomposition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
